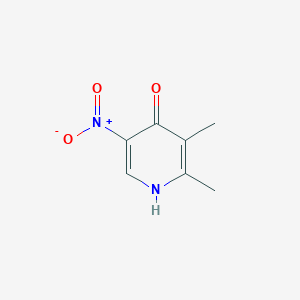

2,3-dimethyl-5-nitropyridin-4-ol

Description

Properties

IUPAC Name |

2,3-dimethyl-5-nitro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-4-5(2)8-3-6(7(4)10)9(11)12/h3H,1-2H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFKHHAYANCSHGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC=C(C1=O)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901302969 | |

| Record name | 2,3-Dimethyl-5-nitro-4-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901302969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68707-72-2 | |

| Record name | 2,3-Dimethyl-5-nitro-4-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68707-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethyl-5-nitro-4-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901302969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Chemical Architecture and Reactivity of 2,3-Dimethyl-5-nitropyridin-4-ol

[1]

Executive Summary

2,3-Dimethyl-5-nitropyridin-4-ol (CAS: 68707-72-2) represents a specialized heterocyclic scaffold in drug discovery, particularly valuable as a precursor for fused ring systems such as imidazo[4,5-c]pyridines.[1] Unlike simple pyridines, this trisubstituted derivative offers a unique "push-pull" electronic environment: the electron-donating hydroxyl and methyl groups counteract the electron-withdrawing nitro group and the pyridine nitrogen. This electronic tension makes the compound a versatile substrate for nucleophilic aromatic substitution (SNAr) sequences (post-activation) and reductive cyclization protocols.[1]

This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic routes, and its strategic application in the synthesis of bioactive pharmaceutical ingredients (APIs).

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature and Identifiers[1][4]

-

IUPAC Name: 2,3-Dimethyl-5-nitro-1H-pyridin-4-one (preferred tautomer in solution)[1]

-

Common Names: 2,3-Dimethyl-5-nitropyridin-4-ol; 4-Hydroxy-5-nitro-2,3-lutidine[1]

Tautomeric Equilibrium

A critical feature of 4-hydroxypyridines is the prototropic tautomerism between the pyridinol (OH) and pyridone (NH) forms. For 2,3-dimethyl-5-nitropyridin-4-ol, the equilibrium is heavily influenced by the 5-nitro group.[1]

-

Pyridone Form (A): Dominate in polar solvents (DMSO, H2O) and the solid state. The nitro group at C5 withdraws electron density, increasing the acidity of the N-H bond, yet the pyridone carbonyl remains the primary acceptor.

-

Pyridinol Form (B): Favored in the gas phase or non-polar solvents, though solubility is often a limiting factor here.

The presence of the nitro group significantly enhances the acidity of the hydroxyl proton (in form B) or the N-H proton (in form A) compared to the non-nitrated parent, making this compound a useful weak acid (predicted pKa ~ 5.5–6.5).

Figure 1: Tautomeric equilibrium heavily favors the pyridone form in reaction media typical for nucleophilic substitutions.

Synthetic Pathways[8][9][10][11][12]

The synthesis of 2,3-dimethyl-5-nitropyridin-4-ol is classically achieved via electrophilic aromatic substitution (nitration) of the parent pyridinol.[1]

Primary Synthesis: Nitration of 2,3-Dimethylpyridin-4-ol

The precursor, 2,3-dimethylpyridin-4-ol (2,3-lutidin-4-ol), activates the pyridine ring towards electrophilic attack.[1]

-

Regioselectivity: The hydroxyl group at C4 is a strong ortho, para-director.

-

Result: Nitration occurs exclusively at the C5 position.

Protocol: Nitration via Mixed Acid

Reagents: Fuming Nitric Acid (HNO3), Concentrated Sulfuric Acid (H2SO4).[1][6][7]

-

Dissolution: Dissolve 2,3-dimethylpyridin-4-ol in concentrated H2SO4 at 0–5°C. The substrate will be protonated, but the OH activation overcomes the pyridinium deactivation.

-

Addition: Add fuming HNO3 dropwise, maintaining internal temperature <10°C to prevent oxidative degradation of the methyl groups.

-

Reaction: Warm to ambient temperature (20–25°C) and stir for 2–4 hours. Monitor by HPLC.

-

Quench: Pour onto crushed ice. The product typically precipitates as a yellow solid due to the reduced solubility of the nitro compound at acidic pH.

-

Purification: Filtration and recrystallization from Ethanol/Water.[1]

Reactivity Profile & Applications

The core utility of 2,3-dimethyl-5-nitropyridin-4-ol lies in its role as a functionalizable scaffold .[1] It is rarely the final API but rather a "switchboard" molecule where the OH, NO2, and Methyl groups allow for orthogonal modifications.

Activation: Conversion to 4-Chloro Derivative

To utilize the C4 position for coupling, the hydroxyl group must be converted to a leaving group.

-

Reagent: Phosphorus Oxychloride (POCl3).[1]

-

Product: 4-Chloro-2,3-dimethyl-5-nitropyridine.[1]

-

Mechanism: The pyridone oxygen attacks the phosphorus, followed by elimination of HCl and nucleophilic attack by chloride at C4.

Diversification: SNAr and Cyclization

Once converted to the 4-chloro derivative, the molecule becomes a prime substrate for Nucleophilic Aromatic Substitution (SNAr). The C5-nitro group activates the C4-chloride, making it highly susceptible to displacement by amines or alkoxides.

Pathway to Imidazo[4,5-c]pyridines:

-

SNAr: React 4-chloro-2,3-dimethyl-5-nitropyridine with a primary amine (R-NH2).

-

Reduction: Reduce the C5-nitro group to an amine (using H2/Pd-C or Fe/AcOH).[1]

-

Cyclization: Condense the resulting vicinal diamine (3-amino-4-alkylaminopyridine) with formic acid or an orthoester to close the imidazole ring.[1]

This scaffold is relevant in the development of kinase inhibitors and H+/K+ ATPase inhibitors (related to the lansoprazole class, though lansoprazole itself uses a different substitution pattern).

Figure 2: Synthetic workflow converting the pyridinol core into a fused imidazo[4,5-c]pyridine system.

Experimental Protocol: Chlorination (Self-Validating)

Note: This protocol describes the activation step, which is the most critical transformation for medicinal chemistry applications.

Objective: Synthesis of 4-chloro-2,3-dimethyl-5-nitropyridine.

Reagents:

-

2,3-Dimethyl-5-nitropyridin-4-ol (1.0 eq)[1]

-

Phosphorus Oxychloride (POCl3) (5.0 eq) – Acts as solvent and reagent.[1]

-

Triethylamine (1.0 eq) – Catalyst/Acid scavenger.[1]

Procedure:

-

Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a CaCl2 drying tube. Purge with nitrogen.[1]

-

Addition: Charge the flask with the pyridinol substrate. Carefully add POCl3 (exothermic). Add Triethylamine slowly.[1]

-

Reaction: Heat the mixture to reflux (approx. 105°C). The suspension should clear to a homogeneous dark solution as the starting material is consumed.

-

Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The product is less polar than the starting pyridinol. Reaction time is typically 3–5 hours.[1]

-

Workup (Critical Safety Step):

-

Cool the reaction mixture to room temperature.

-

Remove excess POCl3 under reduced pressure (rotary evaporator with a caustic trap).[1]

-

Pour the thick residue slowly onto crushed ice with vigorous stirring. Warning: Delayed exotherm is common.

-

Neutralize the aqueous slurry to pH 7–8 using saturated NaHCO3 or NH4OH.

-

-

Isolation: Extract with Dichloromethane (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Validation: The product should appear as a yellow/tan solid. 1H NMR should show loss of the broad OH/NH signal and a downfield shift of the methyl protons due to the inductive effect of the chlorine.

Safety & Handling

-

Energetic Properties: As a nitro-pyridine, the compound possesses significant energy. While not typically explosive, it should be treated with caution during heating or when subjected to shock.

-

Chemical Hazards:

-

POCl3 Reaction: Generates HCl gas.[1] Must be performed in a fume hood.

-

Skin/Eye Contact: The nitro group increases lipophilicity, aiding skin absorption. Wear nitrile gloves and safety goggles.

-

-

Storage: Store in amber vials at room temperature, away from strong reducing agents.

References

-

Synthesis and Reactivity of Nitropyridines

-

Nitropyridines, Their Synthesis and Reactions. ResearchGate. (2025).[1] Detailed mechanistic insight into the nitration of substituted pyridines and subsequent nucleophilic substitutions.

-

-

Tautomerism in Hydroxypyridines

-

Chemical Identity and Catalog Data

-

Related Pharmaceutical Intermediates (Lansoprazole/Rabeprazole)

Sources

- 1. 3,5-Dinitro-4-hydroxypyridine | C5H3N3O5 | CID 603733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 北京六合宁远医药科技股份有限公司产品目录_第45页_Chemicalbook [m.chemicalbook.com]

- 3. 18614-66-9|2-Methyl-3-nitropyridin-4-ol|BLD Pharm [bldpharm.com]

- 4. 2,3-Dimethyl-4-nitropyridine-N-oxide | C7H8N2O3 | CID 148223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,5-Dimethyl-4-nitropyridine 1-oxide | 14248-66-9 [chemicalbook.com]

- 6. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]

- 7. Making sure you're not a bot! [oc-praktikum.de]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Predicted Properties of 2,3-dimethyl-5-nitropyridin-4-ol

A comprehensive analysis for researchers, scientists, and drug development professionals.

This guide provides a detailed examination of the molecular structure, predicted physicochemical properties, and potential synthetic pathways for 2,3-dimethyl-5-nitropyridin-4-ol. In the absence of extensive direct experimental literature for this specific compound, this document synthesizes information from analogous structures and established principles of organic chemistry to offer a robust predictive model for researchers in drug discovery and materials science.

Introduction: The Pyridinol Scaffold in Chemical Science

Pyridinol derivatives are a cornerstone in medicinal chemistry and materials science, valued for their versatile chemical reactivity and diverse biological activities. The introduction of a nitro group, as seen in 2,3-dimethyl-5-nitropyridin-4-ol, can significantly modulate the electronic properties and biological functions of the parent molecule. Nitropyridine derivatives have been investigated for a range of applications, including as intermediates in the synthesis of bioactive molecules and as functional materials.[1][2] This guide focuses on the specific, yet sparsely documented, molecule 2,3-dimethyl-5-nitropyridin-4-ol, providing a foundational understanding for future research.

Molecular Structure and Physicochemical Properties

The fundamental structure of 2,3-dimethyl-5-nitropyridin-4-ol combines a pyridine ring with hydroxyl, nitro, and two methyl substituents. This arrangement suggests a potential for tautomerism between the pyridin-4-ol and pyridin-4-one forms, a common characteristic of hydroxypyridines.[3]

Structural Details

Basic structural information for 2,3-dimethyl-5-nitropyridin-4-ol has been compiled from chemical databases.[4]

| Identifier | Value |

| Molecular Formula | C7H8N2O3 |

| Molecular Weight | 168.15 g/mol |

| Canonical SMILES | CC1=C(N=CC(=C1O)[O-])C |

| InChI Key | WFKHHAYANCSHGZ-UHFFFAOYSA-N |

Source: PubChemLite[4]

Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Melting Point | Expected to be a solid with a relatively high melting point. | The presence of polar functional groups (hydroxyl and nitro) and the potential for intermolecular hydrogen bonding would lead to strong intermolecular forces. |

| Solubility | Likely soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in nonpolar solvents. | The polar nature of the molecule, particularly the hydroxyl and nitro groups, will govern its solubility. |

| pKa | The hydroxyl group is expected to be acidic, while the pyridine nitrogen will be basic. The exact pKa values will be influenced by the electron-withdrawing nitro group and electron-donating methyl groups. | The electronic effects of the substituents on the pyridine ring will modulate the acidity and basicity of the respective functional groups. |

| Tautomerism | Expected to exist in equilibrium between the 4-pyridinol and 4-pyridone forms. The equilibrium position will be solvent-dependent. | This is a well-established characteristic of 4-hydroxypyridines.[3] |

Molecular Visualization

The predicted molecular structure of 2,3-dimethyl-5-nitropyridin-4-ol is depicted below.

Caption: Predicted molecular structure of 2,3-dimethyl-5-nitropyridin-4-ol.

Proposed Synthetic Pathways

While a direct synthesis for 2,3-dimethyl-5-nitropyridin-4-ol is not documented, plausible synthetic routes can be proposed based on established methods for nitropyridine synthesis.[6][7] A likely approach would involve the nitration of a 2,3-dimethylpyridin-4-ol precursor.

Retrosynthetic Analysis

A logical retrosynthetic approach would start from the target molecule and disconnect the nitro group, suggesting a nitration reaction as the key final step.

Caption: Retrosynthetic analysis for 2,3-dimethyl-5-nitropyridin-4-ol.

Proposed Experimental Protocol

The following protocol is a predictive methodology based on common nitration procedures for pyridine derivatives.[8][9]

Step 1: Synthesis of 2,3-dimethylpyridin-4-ol (Precursor)

This precursor could potentially be synthesized from commercially available starting materials through multi-step processes, the specifics of which are beyond the scope of this guide but would likely involve the construction of the substituted pyridine ring.

Step 2: Nitration of 2,3-dimethylpyridin-4-ol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3-dimethylpyridin-4-ol in concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.

-

Addition of Nitrating Agent: Slowly add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the cooled solution while maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or gently heat to facilitate the reaction, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Carefully pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) until the pH is neutral or slightly basic.

-

Isolation and Purification: The resulting precipitate can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol or an ethanol/water mixture).

Synthetic Workflow Diagram

Caption: Proposed workflow for the synthesis of 2,3-dimethyl-5-nitropyridin-4-ol.

Potential Applications and Research Directions

The applications of 2,3-dimethyl-5-nitropyridin-4-ol are speculative but can be inferred from the known activities of related compounds.

-

Pharmaceutical Intermediates: Nitropyridine derivatives are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs).[10] The presence of multiple functional groups on 2,3-dimethyl-5-nitropyridin-4-ol offers several handles for further chemical modification, making it a potentially useful building block in drug discovery programs. For instance, the nitro group can be reduced to an amine, which can then be further functionalized.

-

Agrochemicals: Similar to its applications in pharmaceuticals, this compound could serve as a precursor for novel pesticides and herbicides.[10]

-

Materials Science: The electronic properties imparted by the nitro group and the conjugated pyridine system could make this molecule or polymers derived from it interesting for applications in electronics or as functional dyes.

Conclusion

While 2,3-dimethyl-5-nitropyridin-4-ol is not a well-characterized compound, this guide provides a comprehensive, predictive overview of its molecular structure, physicochemical properties, and potential synthetic routes based on established chemical principles and data from analogous compounds. This information serves as a valuable starting point for researchers interested in exploring the chemistry and potential applications of this and other novel nitropyridine derivatives. Further experimental validation is necessary to confirm these predictions and to fully elucidate the properties and reactivity of this molecule.

References

- Nitropyridines in the Synthesis of Bioactive Molecules. (2025, May 7). MDPI.

- Nitropyridines, Their Synthesis and Reactions. (2025, August 9). ResearchGate.

- Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC.

- METHODS OF NITROPYRIDINE SYNTHESIS. Semantic Scholar.

- Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda.

- 2,3-dimethyl-5-nitropyridin-4-ol (C7H8N2O3). PubChemLite.

- Chemical Properties of 4-Pyridinol (CAS 626-64-2). Cheméo.

- 4-Pyridinol. NIST WebBook.

- 4-Pyridinol, 1-oxide. PubChem.

- 2,3-dimethyl-5-nitropyridine synthesis. ChemicalBook.

- Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Google Patents.

- Process for preparation of nitropyridine derivatives. Google Patents.

- 2,3-Dimethyl-4-Nitropyridine-N-Oxide Manufacturers, with SDS. Muby Chemicals.

- 2,3-Dimethyl-4-nitropyridine N-oxide. Chem-Impex.

- Structure Characterization of Four New Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f. and Anti-Inflammatory Activity Evaluations. (2024, November 8). MDPI.

- 4-hydroxypyridine, 626-64-2. The Good Scents Company.

- Synthesis of 2,3-dimethyl-4-nitropyridine 1-oxide. PrepChem.com.

- 2,3-Dimethyl-4-nitropyridine N-oxide. CAS Common Chemistry.

- Chemical Properties of Pyridine, 2,3-dimethyl- (CAS 583-61-9). Cheméo.

- PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Science Publishing.

- 2,3-Dimethyl-4-nitropyridine N-Oxide. TCI Chemicals.

- N,N-Diethyl-N'-1-naphthylethylenediamine oxalate. BuyersGuideChem.

- 2,3-Dimethyl-4-nitropyridine N-oxide - Optional[Raman] - Spectrum. SpectraBase.

- Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. (2015, May 6). Patsnap.

- The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. (2026, February 12). NINGBO INNO PHARMCHEM CO.,LTD.

- 2,3-Dimethyl-4-nitropyridine N-Oxide. TCI Chemicals.

- 2,3-DIMETHYL-5-NITROPYRIDINE. gsrs.

- 2-(4-Chloro-3,5-dimethylphenoxy)-5-nitropyridine (S24). The Royal Society of Chemistry.

Sources

- 1. mdpi.com [mdpi.com]

- 2. chempanda.com [chempanda.com]

- 3. 4-Pyridinol [webbook.nist.gov]

- 4. PubChemLite - 2,3-dimethyl-5-nitropyridin-4-ol (C7H8N2O3) [pubchemlite.lcsb.uni.lu]

- 5. 4-Pyridinol (CAS 626-64-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. 2,3-dimethyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. nbinno.com [nbinno.com]

A Technical Guide to the Spectroscopic Characterization of 2,3-dimethyl-5-nitropyridin-4-ol

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Spectroscopic Frontiers

In the landscape of pharmaceutical and chemical research, the precise structural elucidation of novel compounds is the bedrock of innovation. 2,3-dimethyl-5-nitropyridin-4-ol, a substituted pyridine derivative, presents a unique case study in analytical characterization. Pyridine rings are foundational motifs in a vast array of pharmaceuticals and agrochemicals, with nitro-substituents playing a critical role in modulating biological activity and serving as versatile synthetic handles.[1][2]

This guide is conceived from a Senior Application Scientist's perspective, blending foundational theory with practical, field-proven insights. It must be noted that as of the date of this publication, comprehensive, peer-reviewed spectroscopic data for 2,3-dimethyl-5-nitropyridin-4-ol is not available in public repositories like PubChem.[3] Therefore, this document takes a predictive and pedagogical approach. We will construct a theoretical spectroscopic profile for the molecule based on first principles and data from analogous structures. This serves not only as a predictive blueprint for researchers actively synthesizing this compound but also as an in-depth training tool for interpreting the spectra of complex heterocyclic systems.

Molecular Structure and Inherent Tautomerism

A critical first step in any spectroscopic analysis is a thorough understanding of the molecule's structure, including any potential isomerism. 2,3-dimethyl-5-nitropyridin-4-ol exists in a tautomeric equilibrium with its pyridin-4-one form, 2,3-dimethyl-5-nitro-1H-pyridin-4-one. In the solid state and in most solvents, the equilibrium for pyridin-4-ols heavily favors the pyridin-4-one tautomer due to the formation of a stable, conjugated amide-like system.[4] Our predictive analysis will therefore focus on this more prevalent tautomer.

Caption: Tautomeric equilibrium of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy provides the most definitive information about the carbon-hydrogen framework of a molecule. For our analysis, we will predict the ¹H and ¹³C NMR spectra in a standard solvent like DMSO-d₆, which is capable of solubilizing polar heterocyclic compounds and has well-characterized residual peaks.[5]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be relatively simple, revealing key information about the electronic environment of the protons.

-

Aromatic Proton (H-6): The pyridine ring has only one remaining proton at the C-6 position. Due to the strong electron-withdrawing effects of the adjacent nitro group (at C-5) and the carbonyl group (at C-4), this proton will be significantly deshielded, appearing far downfield. A predicted chemical shift would be in the δ 8.5 - 9.0 ppm range. It will appear as a singlet, as there are no adjacent protons to couple with.

-

N-H Proton: The proton on the nitrogen atom in the pyridin-4-one tautomer is expected to be broad due to quadrupole coupling with the nitrogen and chemical exchange. Its chemical shift is highly dependent on concentration and temperature but can be predicted to appear in the δ 11.0 - 13.0 ppm region.

-

Methyl Protons (C-2-CH₃ and C-3-CH₃): The two methyl groups are in different chemical environments. The C-2 methyl group is adjacent to the nitrogen, while the C-3 methyl is adjacent to both the C-2 methyl and the C-4 carbonyl. Both will appear as sharp singlets. We predict the C-2 methyl to be around δ 2.4 - 2.6 ppm and the C-3 methyl to be slightly upfield, around δ 2.2 - 2.4 ppm .

| Predicted Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| N-H | 11.0 - 13.0 | Broad Singlet | 1H |

| H-6 | 8.5 - 9.0 | Singlet | 1H |

| C-2-CH₃ | 2.4 - 2.6 | Singlet | 3H |

| C-3-CH₃ | 2.2 - 2.4 | Singlet | 3H |

Predicted ¹³C NMR Spectrum

Proton-decoupled ¹³C NMR will reveal the number of unique carbon atoms and their respective electronic environments. The influence of electronegative atoms (O, N) and electron-withdrawing groups will dominate the chemical shifts.[6][7]

| Predicted Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-4 (Carbonyl) | 175 - 185 | Typical chemical shift for a carbonyl carbon in a conjugated, amide-like system. Highly deshielded. |

| C-2 | 150 - 155 | Attached to nitrogen and adjacent to a substituted carbon. Deshielded by the electronegative nitrogen. |

| C-5 | 140 - 145 | Directly attached to the strongly electron-withdrawing nitro group, causing significant deshielding. |

| C-6 | 135 - 140 | Aromatic carbon adjacent to the nitro group and nitrogen; expected to be deshielded. |

| C-3 | 120 - 125 | Shielded relative to other ring carbons as it is not directly bonded to a heteroatom or the nitro group. |

| C-2-CH₃ | 15 - 20 | Standard aliphatic methyl carbon shift. |

| C-3-CH₃ | 10 - 15 | Standard aliphatic methyl carbon shift, potentially slightly upfield from the C-2 methyl. |

Infrared (IR) Spectroscopy: Mapping Functional Groups

IR spectroscopy is an invaluable tool for identifying the functional groups within a molecule. The predicted IR spectrum for 2,3-dimethyl-5-nitro-1H-pyridin-4-one would be dominated by absorptions from the N-H, C=O, and NO₂ groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3000 (broad) | Medium |

| Aromatic C-H Stretch | 3050 - 3000 | Weak |

| Aliphatic C-H Stretch | 2980 - 2850 | Weak-Medium |

| C=O Stretch (Amide-like) | 1680 - 1650 | Strong, Sharp |

| Aromatic C=C and C=N Stretches | 1620 - 1450 | Medium-Strong (multiple bands) |

| NO₂ Asymmetric Stretch | 1560 - 1520 | Strong |

| NO₂ Symmetric Stretch | 1360 - 1330 | Strong |

The presence of a strong absorption band around 1660 cm⁻¹ (C=O) and the absence of a sharp O-H band around 3300 cm⁻¹ would provide compelling evidence for the predominance of the pyridin-4-one tautomer.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight and, through fragmentation analysis, crucial structural information. We will reference the predicted data available on PubChem for the protonated molecule [M+H]⁺.[3]

Predicted Exact Mass:

-

Molecular Formula: C₇H₈N₂O₃

-

Monoisotopic Mass: 168.0535 Da

-

[M+H]⁺: 169.0608 m/z

-

[M+Na]⁺: 191.0427 m/z

Predicted Fragmentation Pathway

Electron Ionization (EI) would likely produce a complex fragmentation pattern. Key fragmentation steps would include:

-

Loss of NO₂: A common fragmentation for nitroaromatic compounds, leading to a fragment at m/z 122.

-

Loss of CO: Characteristic of pyridones and other cyclic carbonyls, resulting in the cleavage of the carbonyl group.

-

Loss of a Methyl Radical (•CH₃): Cleavage of one of the methyl groups.

Caption: General workflow for comprehensive spectroscopic analysis.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire data with a 90° pulse angle, a relaxation delay of 2-5 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire proton-decoupled data with a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

Processing: Fourier transform the FID, phase correct the spectrum, and perform baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (δ 2.50 for DMSO-d₆) and the ¹³C spectrum to the solvent peak (δ 39.52 for DMSO-d₆). [5][8]

FT-IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet): Mix ~1 mg of the compound with ~100 mg of dry, spectroscopic grade KBr. Grind to a fine powder and press into a transparent pellet using a hydraulic press.

-

Sample Preparation (ATR): Alternatively, place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Perform a background scan of the empty sample compartment (KBr) or clean ATR crystal.

-

Processing: The resulting spectrum is typically presented in terms of percent transmittance versus wavenumber (cm⁻¹).

High-Resolution Mass Spectrometry (HRMS) Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of ~1-10 µg/mL.

-

Instrumentation: Use an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Acquisition (Positive Ion Mode): Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data in a mass range appropriate for the expected ions (e.g., m/z 50-500).

-

Processing: Calibrate the mass axis using a known standard. The resulting spectrum will provide highly accurate mass measurements (<5 ppm error), allowing for the unambiguous determination of the elemental composition.

References

- (No Author). III Spectroscopic Data - AWS.

- Mary, Y. S., & Balachandran, V. (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. PMC.

- Godlewska, P., et al. (2023). Structural, spectroscopic properties ant prospective application of a new nitropyridine amino N-oxide derivative: 2-[(4-nitropyridine-3-yl)amino]ethan-1-ol N-oxide. ResearchGate.

- Rasheed, M. P. (2018). Structural, Spectroscopic Characterization and Docking Study of 4-Amino-3-Nitropyridine with Experimental Technique and Quantum Chemical Calculations. ResearchGate.

- PubChemLite. 2,3-dimethyl-5-nitropyridin-4-ol (C7H8N2O3).

- Jukić, M., et al. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate.

- Shvartsberg, M. S., & Koshkin, A. A. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.

- (No Author). 13C NMR spectroscopy • Chemical shift.

- Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. YouTube.

- Wikipedia. Pyridine.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Cambridge Isotope Laboratories, Inc. NMR Solvent Data Chart.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. PubChemLite - 2,3-dimethyl-5-nitropyridin-4-ol (C7H8N2O3) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. chem.washington.edu [chem.washington.edu]

- 6. bhu.ac.in [bhu.ac.in]

- 7. m.youtube.com [m.youtube.com]

- 8. scs.illinois.edu [scs.illinois.edu]

Technical Guide: Safety, Handling, and Physicochemical Profiling of 2,3-Dimethyl-5-nitropyridin-4-ol

[1][2]

Document Control:

-

Version: 1.0

-

Target Audience: Medicinal Chemists, Process Safety Engineers, Drug Development Leads[1][2]

Executive Summary & Chemical Identity[1][3][4]

2,3-dimethyl-5-nitropyridin-4-ol is a specialized heterocyclic intermediate, primarily relevant in the synthesis of proton pump inhibitors (PPIs) and other bioactive pyridine derivatives.[1][2] Its structural integration of a nitro group (

This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to address the specific thermal and physicochemical risks associated with nitro-functionalized heterocycles.

Physicochemical Profile[1][2][5][6]

| Property | Data / Characteristic | Implications for Handling |

| IUPAC Name | 2,3-dimethyl-5-nitro-1H-pyridin-4-one (Tautomer) | Naming ambiguity affects inventory search.[1][2] |

| Molecular Formula | -- | |

| Molecular Weight | 168.15 g/mol | -- |

| Appearance | Yellow to Orange Crystalline Solid | Color intensity often correlates with impurity profiles (N-oxides).[1][2] |

| Solubility | DMSO, DMF (High); Water (pH dependent) | Amphoteric nature due to pyridinol/pyridone equilibrium.[2] |

| Key Structural Alert | Nitro Group (C-NO2) | High Energy of Decomposition. Potential for thermal runaway.[1][2] |

The Tautomerism Factor

Researchers often overlook that 4-hydroxypyridines exist in equilibrium with their 4-pyridone tautomers.[1][2] In the solid state and polar solvents, the pyridone form often predominates. This impacts solubility modeling and reactivity.[2]

[1][2]

Hazard Assessment: The "Nitro" Risk

While standard GHS classifications label this compound as an Irritant (Skin/Eye), the primary unlisted hazard for any researcher scaling up beyond 100mg is Thermal Instability .[2]

Thermal Runaway Potential

Nitro-substituted pyridines possess significant decomposition energy.[1][2] The nitro group can act as an internal oxidizer.[2]

-

Risk: Autocatalytic decomposition upon heating or friction.[2]

-

Mechanism: The proximity of the methyl groups (C2, C3) to the nitro group (C5) and oxygen functionalities can facilitate intramolecular redox reactions at elevated temperatures.[2]

Toxicology & Exposure[1][2]

-

Skin/Eye: Pyridine derivatives are lipophilic enough to penetrate the stratum corneum, causing irritation and potential sensitization.[2]

-

Inhalation: Dust is highly irritating to the upper respiratory tract.[2]

-

Systemic: Nitro-aromatics are often methemoglobinemia inducers.[1][2] Absorption can interfere with oxygen transport in the blood.[2]

Strategic Handling & Engineering Controls[1][2]

This section outlines a self-validating workflow. Do not proceed to synthesis without clearing the "Stop/Go" decision gates.

Pre-Work Safety Workflow (Decision Tree)

Standard Operating Procedure (SOP)

A. Personal Protective Equipment (PPE)

-

Respiratory: N95 (minimum) or P100 respirator if handling powder outside a hood (not recommended).[2]

-

Dermal: Double-gloving with Nitrile (0.11 mm).[1][2] Why? Pyridines can permeate thin latex.[2]

-

Eyes: Chemical splash goggles.[2] Safety glasses are insufficient for nitro-aromatic powders.[1][2]

B. Storage Conditions

Synthesis & Application Context

In drug development, this compound is a structural isomer of the key intermediate used for Lansoprazole and Rabeprazole (which typically use 2,3-dimethyl-4-nitropyridine-N-oxide) [1].[1]

Why this specific isomer?

Researchers investigate the 5-nitro-4-ol isomer to modulate:

-

pKa: The position of the nitro group relative to the hydroxyl affects the acidity of the pyridinol, altering binding affinity in enzyme pockets (e.g., H+/K+ ATPase).

-

Solubility: Changing the symmetry of the molecule impacts crystal packing and dissolution rates.[2]

Waste Management[1][2]

-

Do NOT mix with general organic solvent waste if the waste stream contains heavy metals or strong oxidizers.[2]

-

Quenching: Small spills can be treated with dilute sodium hypochlorite (bleach) to oxidize the ring, followed by neutralization, but this generates heat.[2]

-

Disposal: Incineration is the only approved method for nitro-heterocycles to ensure complete destruction of the energetic motif.

References

-

PubChem. (n.d.).[2][3] 2,3-dimethyl-5-nitropyridin-4-ol (Compound).[1][2] National Library of Medicine.[2] Retrieved February 14, 2026, from [Link]

-

Saini, S., et al. (2019).[2] Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton Pump Inhibitors. International Journal of PharmTech Research. Retrieved from [Link]

-

Wassel, et al. (2021).[2][4] Thermal Stability of Amorphous Solid Dispersions. MDPI Pharmaceutics. (Context on thermal analysis of drug intermediates). Retrieved from [Link]

Methodological & Application

The Strategic Role of 2,3-Dimethyl-5-nitropyridin-4-ol in Modern Drug Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Power of a Substituted Pyridinol

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, prized for its presence in a multitude of clinically significant molecules.[1] The strategic functionalization of this heterocyclic core is paramount in modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. Among the vast array of substituted pyridines, 2,3-dimethyl-5-nitropyridin-4-ol emerges as a highly valuable, yet often overlooked, intermediate. Its unique arrangement of a hydroxyl group, a nitro moiety, and two methyl groups on a pyridine ring provides a versatile platform for the synthesis of complex, biologically active compounds.

This technical guide offers an in-depth exploration of 2,3-dimethyl-5-nitropyridin-4-ol as a pivotal intermediate in drug synthesis. We will delve into plausible and robust synthetic protocols, the chemical rationale behind these methods, and the subsequent transformations that unlock its potential in the creation of targeted therapeutics, particularly in the realm of kinase inhibitors.

Physicochemical Properties and Tautomerism

2,3-Dimethyl-5-nitropyridin-4-ol exists in a tautomeric equilibrium with its pyridone form, 2,3-dimethyl-5-nitro-1H-pyridin-4-one. This equilibrium is a critical consideration in its synthesis, purification, and subsequent reactions, as the predominant tautomer can be influenced by factors such as solvent polarity and pH.

| Property | Value |

| Molecular Formula | C₇H₈N₂O₃ |

| Molecular Weight | 168.15 g/mol |

| Appearance | Expected to be a crystalline solid |

| Tautomeric Forms | 4-hydroxypyridine and 4-pyridone |

The 4-pyridone tautomer is often favored in polar solvents, a common characteristic of hydroxypyridines. This dynamic interplay between the two forms dictates the molecule's reactivity and must be carefully managed during synthetic manipulations.

Synthetic Pathways to 2,3-Dimethyl-5-nitropyridin-4-ol

Two primary retrosynthetic approaches can be envisioned for the synthesis of 2,3-dimethyl-5-nitropyridin-4-ol. The first involves the construction of the pyridinol ring followed by nitration, while the second relies on the formation of a nitropyridine precursor with subsequent introduction of the hydroxyl group.

Caption: Retrosynthetic analysis of 2,3-dimethyl-5-nitropyridin-4-ol.

Route 1: Direct Nitration of 2,3-Dimethylpyridin-4-ol

This approach is conceptually straightforward but can be challenging due to the electron-deficient nature of the pyridine ring, which makes it resistant to electrophilic aromatic substitution.[2] However, the hydroxyl group at the 4-position is an activating group and can direct the incoming nitro group.

Protocol 1: Nitration using Mixed Acid

This protocol is based on standard nitration procedures for activated pyridine rings.

Materials:

-

2,3-Dimethylpyridin-4-ol

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid

-

Ice

-

Saturated Sodium Bicarbonate solution

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully add 2,3-dimethylpyridin-4-ol to an excess of concentrated sulfuric acid, ensuring the temperature is maintained below 20°C with an ice bath.

-

Cool the mixture to 0-5°C.

-

Slowly add fuming nitric acid dropwise via the dropping funnel, maintaining the temperature below 10°C. The causality behind this slow, cooled addition is to control the highly exothermic nitration reaction and prevent unwanted side reactions or decomposition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 2-4 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This step is crucial to precipitate the product and must be done cautiously due to vigorous gas evolution.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Route 2: Multi-step Synthesis from 2,3-Lutidine

This pathway involves the initial formation of a nitropyridine-N-oxide, a well-established intermediate in the synthesis of proton pump inhibitors like lansoprazole and rabeprazole.[3][4][5]

Step 1: Synthesis of 2,3-Dimethylpyridine-N-oxide

The oxidation of 2,3-lutidine is a standard procedure.

Step 2: Nitration to 2,3-Dimethyl-4-nitropyridine-N-oxide

This step is well-documented in patent literature.[3][4][5][6] The use of potassium nitrate in sulfuric acid is a safer and more environmentally friendly alternative to mixed acids, as it avoids the generation of large quantities of nitrogen oxide fumes.[3][4]

Protocol 2: Nitration of 2,3-Dimethylpyridine-N-oxide

Materials:

-

2,3-Dimethylpyridine-N-oxide

-

Concentrated Sulfuric Acid (98%)

-

Potassium Nitrate

-

Dichloromethane

-

Water

Procedure:

-

Dissolve 2,3-dimethylpyridine-N-oxide in concentrated sulfuric acid in a reaction vessel, keeping the temperature between -10°C and 20°C.

-

In a separate vessel, prepare a solution of potassium nitrate in concentrated sulfuric acid.

-

Slowly add the potassium nitrate solution to the solution of the N-oxide, maintaining the temperature range.

-

After the addition is complete, heat the reaction mixture to 80-120°C for 1-2 hours.[3][6] The elevated temperature is necessary to drive the electrophilic substitution on the electron-deficient pyridine ring.

-

Monitor the reaction to completion by HPLC.

-

Cool the mixture to room temperature, and then carefully add water.

-

Extract the product with dichloromethane.

-

The organic phase is then concentrated to yield 2,3-dimethyl-4-nitropyridine-N-oxide, often with high purity and yield.[3][6]

Step 3 & 4: Conversion of 2,3-Dimethyl-4-nitropyridine-N-oxide to 2,3-Dimethyl-5-nitropyridin-4-ol

This is a two-step process involving deoxygenation of the N-oxide followed by conversion of the 4-nitro group to a hydroxyl group. A direct, one-pot conversion is not readily found in the literature for this specific substrate.

Sub-step 3a: Deoxygenation of the N-oxide

A variety of reagents can be used for the deoxygenation of pyridine N-oxides. Phosphorus trichloride (PCl₃) is a common choice.

Sub-step 3b: Conversion of the 4-nitro group to a 4-hydroxyl group

This transformation can be challenging. A plausible approach involves the reduction of the nitro group to an amine, followed by diazotization and hydrolysis.

Application in Drug Synthesis: A Gateway to Bioactive Aminopyridinols

The primary utility of 2,3-dimethyl-5-nitropyridin-4-ol in drug synthesis lies in its role as a precursor to 2,3-dimethyl-5-aminopyridin-4-ol. The nitro group is readily reduced to an amine, which then serves as a versatile handle for a wide range of coupling reactions to build complex molecular architectures. Substituted aminopyridinols are key pharmacophores in many kinase inhibitors.[1]

Caption: General workflow for the application of the title compound.

Protocol 3: Reduction of the Nitro Group

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.

Materials:

-

2,3-Dimethyl-5-nitropyridin-4-ol

-

Palladium on Carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas supply

Procedure:

-

Dissolve 2,3-dimethyl-5-nitropyridin-4-ol in methanol or ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C.

-

Purge the vessel with nitrogen and then introduce hydrogen gas (typically at 1-3 atm pressure).

-

Stir the reaction mixture at room temperature until the uptake of hydrogen ceases, indicating the completion of the reaction.

-

Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. The use of Celite is to prevent the fine palladium particles from passing through the filter and to avoid potential ignition of the catalyst upon exposure to air.

-

Concentrate the filtrate under reduced pressure to obtain 2,3-dimethyl-5-aminopyridin-4-ol.

Application Example: Synthesis of a Generic Kinase Inhibitor Scaffold

The resulting 2,3-dimethyl-5-aminopyridin-4-ol can be used in various coupling reactions to generate kinase inhibitor scaffolds. For instance, the amino group can undergo a Suzuki or Buchwald-Hartwig coupling with a suitable aryl or heteroaryl halide to introduce key pharmacophoric elements that interact with the kinase active site.

Conclusion

2,3-Dimethyl-5-nitropyridin-4-ol is a strategically important intermediate in medicinal chemistry. While its direct synthesis may require a multi-step approach, the protocols outlined in this guide, based on established and analogous chemical transformations, provide a robust framework for its preparation. Its true value is realized upon its conversion to the corresponding aminopyridinol, which opens the door to a diverse range of complex and biologically active molecules, particularly in the ever-expanding field of kinase inhibitor research. The methodologies and insights presented here are intended to empower researchers and drug development professionals to effectively utilize this versatile building block in their quest for novel therapeutics.

References

- Jiangsu Zhongbang Pharmaceutical Co., Ltd. (2015). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. CN104592107A.

- Jiangsu Zhongbang Pharmaceutical Co., Ltd. (2016). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. CN104592107B.

- Klimenkov, I. V., et al. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 26(16), 4942.

-

Jiangsu Zhongbang Pharmaceutical Co., Ltd. (2015). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Eureka | Patsnap. Retrieved from [Link]

- Schmidtke, M., et al. (2002). Synthesis, cytotoxicity and antiviral activity of N,N'-bis-5-nitropyrimidyl derivatives of dispirotripiperazine. Antiviral Research, 55(1), 117-128.

-

Organic Chemistry Portal. (n.d.). 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

- Geffe, M., et al. (2020). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine.

- The Royal Society of Chemistry. (2013). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air.

- Klimenkov, I. V., et al. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 26(16), 4942.

- Benchchem. (2025). Application Notes and Protocols: 2,4-Dichloro-5-nitropyridine in the Synthesis of Novel Heterocyclic Compounds.

- Benchchem. (2025).

- Lee, J. H., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 856–868.

- National Center for Biotechnology Information. (n.d.).

- National Center for Biotechnology Information. (n.d.).

- MDPI. (2022). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties.

- European Patent Office. (2013). Novel synthesis of substituted 4-amino-pyrimidines.

-

Eureka | Patsnap. (n.d.). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Retrieved from [Link]

- MDPI. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines.

-

P212121 Store. (n.d.). Propane-1-sulfonyl chloride. Retrieved from [Link]

- MDPI. (2019). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.

- TSI Journals. (n.d.).

-

ResearchGate. (n.d.). Methods of Synthesis and Antiviral Activity of New 4-Alkyl-3-Nitro-1,4-Dihydroazolo[5,1-c][1][3][4]Triazin-4-ols.

- PubMed. (2010). Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors.

- PubMed. (2014).

- PubMed. (2009). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.

- Benchchem. (2025). Application of Pyridin-4-ol in Pharmaceutical Synthesis: Detailed Notes and Protocols.

- PubMed. (2010). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt.

- RSC Publishing. (2021).

- PubMed. (2009).

- National Center for Biotechnology Information. (n.d.).

- National Center for Biotechnology Information. (n.d.). Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole.

- PubMed. (1985). Synthesis and antihypertensive activity of substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols.

- Research Solutions Pages. (n.d.).

-

Chemistry of Heterocyclic Compounds. (2021). SYNTHESIS OF NEW PYRIDO[2,3-d]PYRIMIDIN-5-ONE, PYRIDO[2,3-d]PYRIMIDIN-7-ONE, AND PYRIMIDINO[4,5-d][3][7]OXAZINE DERIVATIVES FROM 5-ACETYL-4-AMINOPYRIMIDINES.

- National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of 9-Aminoacridines with SARS-CoV-2 Antiviral Activity.

- MDPI. (2021). Antiviral Drug Discovery.

- ResearchGate. (2021).

- YouTube. (2020). Drug discovery and pharmacology of antivirals targeting drug-resistant influenza viruses.

- PubMed. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists.

- National Center for Biotechnology Information. (n.d.).

- RSC Publishing. (2020). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones.

- Academia.edu. (n.d.).

- Semantic Scholar. (n.d.).

- MDPI. (2021). Pharmacological Activities of Aminophenoxazinones.

- MDPI. (2023).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 7. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Advanced Nitration Protocols for Dimethylpyridine (Lutidine) Derivatives

Executive Summary & Mechanistic Rationale

The nitration of dimethylpyridine (lutidine) derivatives represents a classic challenge in heterocyclic chemistry. Pyridine rings are

Successful nitration requires bypassing this deactivation cliff. This guide details two distinct, field-proven strategies:

-

The N-Oxide Activation Route (C4-Selectivity): Converts the pyridine to an N-oxide, where the oxygen donates electron density (via resonance) to the 2- and 4-positions, enabling nitration under standard conditions.

-

The Trifluoroacetyl Nitrate Route (C3-Selectivity): A direct, milder approach using nitric acid and trifluoroacetic anhydride (TFAA) to overcome the activation energy barrier without harsh oleum conditions.

Critical Safety Directives (Read Before Experimentation)

Nitration reactions are inherently exothermic and prone to thermal runaway. Pyridine-N-oxides are thermally unstable above specific thresholds.

-

Thermal Runaway: The oxidation of lutidines with

is highly exothermic. Accumulation of unreacted peroxide due to low temperature followed by a sudden temperature spike can cause explosions. -

Gas Evolution: Nitration releases

fumes. All reactions must occur in a functioning fume hood with a caustic scrubber (NaOH trap). -

Acid Handling: Fuming nitric acid (Red/White) and Oleum are severe oxidizers and dehydrating agents. Use butyl rubber gloves and face shields.

Method A: The N-Oxide Route (C4-Selective)

Target Application: Synthesis of 4-nitro-2,6-dimethylpyridine-N-oxide (or 3,5-analogues). Mechanism: The N-oxide oxygen acts as an electron donor (+M effect), activating the para (C4) position despite the electron-withdrawing inductive effect (-I) of the nitrogen.

Reaction Workflow Diagram

Figure 1: Stepwise activation of the pyridine ring via N-oxidation to access the C4 position.

Detailed Protocol

Step 1: N-Oxidation [2]

-

Setup: 500 mL 3-neck round-bottom flask (RBF), reflux condenser, internal temperature probe, addition funnel.

-

Charge: Add 3,5-dimethylpyridine (65.7 g, 0.61 mol) and glacial acetic acid (50 mL). Heat to 50°C.

-

Addition: Add 30% aq.

(55.5 g) dropwise over 3 hours.[3] Crucial: Maintain temp < 85°C to prevent runaway. -

Completion: Heat to 80°C for 3 hours. Monitor by HPLC (C18 column, MeCN/H2O).[3]

-

Workup: Distill off excess water/acetic acid under reduced pressure. The residue (N-oxide) is used directly.[3]

Step 2: Nitration

-

Acid Prep: In a separate flask, prepare "Mixed Acid" by adding Conc.

(100 mL) to Fuming -

Reaction: Add the Mixed Acid dropwise to the N-oxide residue (from Step 1) while keeping the internal temperature < 60°C.

-

Heating: Once addition is complete, slowly ramp temperature to 95-100°C. Hold for 4–6 hours.

-

Quench: Cool to 20°C. Pour mixture onto 500 g crushed ice.

-

Neutralization: Adjust pH to ~3-4 using solid

or conc. -

Isolation: Filter the yellow precipitate (4-nitro-3,5-dimethylpyridine-N-oxide). Recrystallize from acetone/ethanol.

Expected Yield: 80–90% (over two steps).

Method B: Direct Nitration via TFAA (C3-Selective)

Target Application: Synthesis of 3-nitro-2,6-dimethylpyridine.

Mechanism: Trifluoroacetic anhydride (TFAA) reacts with nitric acid to form Trifluoroacetyl Nitrate (

Experimental Setup Diagram

Figure 2: The Katritzky Protocol for direct nitration using Trifluoroacetyl Nitrate.

Detailed Protocol

-

Reagent Prep: Ensure all glassware is oven-dried. Moisture destroys the active reagent.

-

Solvent/Reagent: In a 100 mL RBF, dissolve 2,6-dimethylpyridine (10 mmol) in Trifluoroacetic Anhydride (TFAA) (30 mmol).

-

Cooling: Immerse flask in an ice-salt bath (-5°C).

-

Addition: Add Fuming

(11 mmol) dropwise via syringe.-

Note: A color change (often deep red/brown) is normal.

-

-

Reaction: Remove ice bath and allow to warm to Room Temperature (20–25°C). Stir for 3–5 hours.

-

Quench: Pour into ice water. Neutralize with

. -

Extraction: Extract with Dichloromethane (DCM) (3 x 20 mL). Dry over

. -

Purification: Flash chromatography (Hexane/EtOAc).

Expected Yield: 60–75%.[4] Advantage: Avoids the formation of the N-oxide if the base pyridine is the desired final product.

Data Summary & Comparison

| Parameter | Method A: N-Oxide Route | Method B: TFAA Direct Route |

| Primary Product | 4-Nitro-N-Oxide | 3-Nitro-Pyridine |

| Active Species | ||

| Temperature | High (100°C) | Mild (0°C to RT) |

| Selectivity | Para (C4) | Meta (C3) |

| Safety Risk | High (Thermal Runaway) | Moderate (Reactive Reagents) |

| Scalability | Excellent (Industrial Standard) | Good (Lab/Pilot) |

Analytical Validation

To validate the synthesis, use the following spectroscopic markers:

-

1H NMR (DMSO-d6):

-

N-Oxide Route (4-Nitro-2,6-lutidine N-oxide): Look for the disappearance of the C4-H triplet. The C3/C5 protons will appear as a singlet (due to symmetry) shifted downfield (~8.2 ppm). Methyl groups will shift slightly due to the N-oxide moiety.

-

Direct Route (3-Nitro-2,6-lutidine): Loss of symmetry. You will see distinct signals for C4 and C5 protons (doublets) and two distinct methyl environments.

-

-

HPLC Purity:

-

Column: C18 (e.g., Agilent Zorbax).

-

Mobile Phase: Gradient 10% to 90% MeCN in Water (+0.1% TFA).

-

Detection: UV 254 nm. N-oxides are significantly more polar and will elute earlier than the nitro-pyridine bases.

-

References

-

Katritzky, A. R., et al. "Preparation of nitropyridines by nitration of pyridines with nitric acid."[5] Organic & Biomolecular Chemistry, 2005, 3 , 538-541.[5] Link

-

Li, W-S., et al. "Efficient production of 4-nitro-3,5-dimethylpyridine-N-oxide using microchannel technology."[3] Journal of Flow Chemistry, 2025 (Early Access). Link

-

Scriven, E. F. V. "Pyridine and Pyridine Derivatives."[5] Kirk-Othmer Encyclopedia of Chemical Technology. Link

-

National Institute for Occupational Safety and Health (NIOSH). "Pyridine: Systemic Agent." CDC Emergency Response Safety Cards. Link

-

Org. Syn. "3-Methyl-4-Nitropyridine-1-Oxide." Organic Syntheses, Coll. Vol. 4, p.654. Link

Sources

Applications of Nitropyridines in Medicinal Chemistry: A Guide for Drug Development Professionals

Introduction: The Strategic Role of the Nitropyridine Scaffold in Drug Discovery

Pyridines are a cornerstone of medicinal chemistry, with approximately 14% of N-heterocyclic drugs approved by the FDA containing this privileged structural motif.[1][2] Among the vast landscape of pyridine derivatives, nitropyridines stand out as a class of compounds with significant and diverse biological activities. The introduction of a nitro group onto the pyridine ring dramatically alters its electronic properties, enhancing its reactivity and potential for specific biological interactions.[3] This modification paves the way for the development of novel therapeutics across a spectrum of diseases, including cancer, infectious diseases, and neurodegenerative disorders.[1][2][4]

From a synthetic standpoint, nitropyridines are versatile intermediates, readily available as precursors for a wide array of more complex heterocyclic systems.[1][2][4] The nitro group itself can be a key pharmacophore, or it can be chemically transformed into other functional groups, such as amines, enabling extensive structure-activity relationship (SAR) studies.[5] This guide provides an in-depth exploration of the applications of nitropyridines in medicinal chemistry, complete with detailed protocols and insights to empower researchers in their drug discovery endeavors.

I. Nitropyridines as Anticancer Agents: Targeting Cellular Proliferation and Survival

The cytotoxic potential of nitropyridine derivatives against various cancer cell lines is a burgeoning area of research.[5] Their mechanisms of action are multifaceted, ranging from the disruption of fundamental cellular processes to serving as prodrugs for targeted therapies.

A. Mechanism of Action: Microtubule Destabilization

A significant breakthrough in understanding the anticancer effects of nitropyridines came with the discovery of 3-nitropyridine analogues as potent microtubule-targeting agents.[6] These compounds induce cell cycle arrest in the G2/M phase and trigger apoptosis by inhibiting tubulin polymerization.[1][6]

Key Insights:

-

Binding Site: X-ray crystallography has revealed that these 3-nitropyridine compounds bind to the colchicine-site of tubulin, a well-established target for anticancer drugs.[1][6]

-

Broad-Spectrum Activity: These agents have demonstrated potent anti-cancer effects against a wide range of cancer types.[1][6]

-

In Vivo Efficacy: The anticancer effects have been validated in vivo using murine heterotopic xenograft models of colon cancer.[1][6]

Signaling Pathway: Disruption of Microtubule Dynamics by 3-Nitropyridine Analogues

Caption: Disruption of microtubule polymerization by 3-nitropyridine analogues.

B. Prodrug Strategy: Nitroreductase-Activated Therapy

The nitro group in nitropyridines can be exploited as a trigger for the activation of prodrugs within the tumor microenvironment.[7] Many solid tumors exhibit hypoxic (low oxygen) regions, where the expression of nitroreductase enzymes is often upregulated.[8] These enzymes can reduce the nitro group of a nitropyridine-containing prodrug, converting it into a potent cytotoxic agent that can induce DNA damage and cell death.[2][5] This targeted activation minimizes systemic toxicity to healthy tissues.[7]

Mechanism of Nitroreductase Activation

Caption: Activation of a nitropyridine prodrug by nitroreductase in hypoxic tumor cells.

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines a standard method for evaluating the cytotoxic effects of nitropyridine derivatives on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Nitropyridine compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the nitropyridine compound in complete culture medium. The final DMSO concentration should not exceed 0.5%.[9] Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[9]

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[9]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[9][10]

Table 1: Representative Anticancer Activity of Nitropyridine Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |

| 3-Nitropyridine Analogue | Jurkat (Leukemia) | < 0.01 | Microtubule Destabilization[6] |

| 3-Nitropyridine Analogue | A549 (Lung) | < 0.01 | Microtubule Destabilization[6] |

| Nitropyridine-linked Thiazolidinone | MCF-7 (Breast) | 6.41 | Not specified[1] |

| Nitropyridine-linked Thiazolidinone | HepG2 (Liver) | 7.63 | Not specified[1] |

II. Nitropyridines as Antimicrobial Agents: Combating Bacterial Infections

Nitropyridine derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of bacterial strains, including the notorious Mycobacterium tuberculosis.[5]

A. Mechanism of Action and Key Structural Features

The antimicrobial activity of nitropyridines is often attributed to the electron-withdrawing nature of the nitro group, which can interfere with essential cellular processes in bacteria. The presence of other substituents, such as halogens, can further enhance this activity.[5]

Key Insights:

-

Antitubercular Activity: Certain nitropyridine derivatives have shown promising activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[5]

-

Broad-Spectrum Potential: Activity has been observed against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[1][2]

-

Synthetic Accessibility: Key intermediates like 2-chloro-5-nitropyridine are readily available, facilitating the synthesis of diverse compound libraries for screening.[2][7]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of a nitropyridine compound against a bacterial strain.[11]

Materials:

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

-

96-well microtiter plates

-

Nitropyridine compound stock solution (in DMSO)

-

Bacterial inoculum standardized to 0.5 McFarland

-

Microplate reader or visual inspection

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the nitropyridine compound in the appropriate broth in a 96-well plate.[12]

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[11] This can be determined by visual inspection or by measuring the optical density at 600 nm.[13]

Table 2: Representative Antibacterial Activity of Nitropyridine Derivatives

| Compound Class | Bacterial Strain | MIC (µg/mL) |

| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives | Mycobacterium tuberculosis | 4-64[5] |

| Nitropyridine-containing metal complexes | S. aureus, B. subtilis, P. aeruginosa, E. coli | Comparable to ciprofloxacin[1][2] |

| Nicotinic acid benzylidene hydrazides (nitro-substituted) | S. aureus, B. subtilis, E. coli | Active, comparable to norfloxacin[8] |

| 3(5)-Nitropyridines with azole/pyridazine moieties | S. aureus, E. coli | Moderate activity[2] |

III. Nitropyridines in Neuroprotection: A Frontier of Discovery

While less explored than their anticancer and antimicrobial applications, nitropyridines and related compounds are emerging as potential therapeutic agents for neurodegenerative diseases.[1][2][4] The neuroprotective mechanisms are thought to involve the modulation of signaling pathways related to oxidative stress and inflammation.

A. Potential Mechanisms of Neuroprotection

-

Antioxidant and Anti-inflammatory Effects: The pyridine nucleus itself is found in many compounds with antioxidant and anti-inflammatory properties. The electronic modifications brought by the nitro group could modulate these activities.

-

Modulation of Key Signaling Pathways: Preclinical studies on related compounds suggest that targeting pathways like the Nrf2 signaling pathway, which regulates the expression of antioxidant proteins, could be a viable strategy for neuroprotection.[14] The 3-nitropropionic acid-induced model of Huntington's disease is a relevant system for studying such interventions.[15]

Workflow for Screening Neuroprotective Compounds

Caption: A general workflow for the discovery of neuroprotective nitropyridine derivatives.

Experimental Protocol: In Vitro Neuroprotection Assay Against Oxidative Stress

This protocol describes a method to assess the ability of nitropyridine compounds to protect neuronal cells from hydrogen peroxide (H₂O₂)-induced neurotoxicity.[16]

Materials:

-

Neuronal cell line (e.g., SH-SY5Y or Neuro-2A)

-

Complete culture medium

-

96-well plates

-

Nitropyridine compound stock solution (in DMSO)

-

Hydrogen peroxide (H₂O₂) solution

-

MTT solution

-

DMSO

Procedure:

-

Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Pre-treatment: Treat the cells with various concentrations of the nitropyridine compound for 1-2 hours.

-

Induction of Oxidative Stress: Add H₂O₂ to the wells to a final concentration that induces approximately 50% cell death (this concentration should be predetermined).

-

Incubation: Incubate the plates for 24 hours.

-

Cell Viability Assessment: Perform an MTT assay as described in the anticancer protocol to determine the percentage of cell viability.

-

Data Analysis: Compare the viability of cells treated with the nitropyridine compound and H₂O₂ to those treated with H₂O₂ alone to determine the neuroprotective effect.

IV. Synthetic Protocols for Key Nitropyridine Intermediates

The synthesis of bioactive nitropyridine derivatives often relies on the availability of key building blocks. Here are protocols for the preparation of two such important intermediates.

Protocol 1: Synthesis of 2-Chloro-5-nitropyridine

This intermediate is crucial for introducing the 5-nitropyridin-2-yl moiety through nucleophilic substitution.

Materials:

-

2-Hydroxy-5-nitropyridine

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅)

-

Ice water

-

Sodium hydroxide (NaOH) solution (40 wt%)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

Procedure:

-

In a four-necked flask, combine phosphorus oxychloride, 2-hydroxy-5-nitropyridine, and phosphorus pentachloride.[17][18]

-

Heat the mixture with stirring at 100-105°C for 5 hours.[18]

-

Recover the excess phosphorus oxychloride by distillation under reduced pressure.[18]

-

Slowly pour the residue into ice water with vigorous stirring.[17][18]

-

Neutralize the solution to a pH of 8-9 with a 40 wt% aqueous sodium hydroxide solution.[17][18]

-

Extract the aqueous layer three times with dichloromethane.[17]

-

Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.[17]

-

Evaporate the solvent to obtain 2-chloro-5-nitropyridine.[17]

Protocol 2: Synthesis of 2-Amino-5-nitropyridine

This compound is a versatile starting material for the synthesis of a wide range of bioactive molecules.

Materials:

-

2-Aminopyridine

-

Concentrated sulfuric acid (H₂SO₄)

-

Fuming nitric acid (HNO₃)

-

1,2-Dichloroethane

-

Ice water

Procedure:

-

Dissolve 2-aminopyridine in 1,2-dichloroethane in a reaction vessel and stir.[19]

-

Slowly add a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid dropwise while maintaining the temperature below 10°C.[19]

-

After the addition is complete, allow the reaction to proceed for several hours.[19]

-

Upon completion, cool the reaction mixture and wash with water until the pH is around 5.[19]

-

The organic layer is separated, and the solvent is removed under reduced pressure. The residue is then poured into ice water to precipitate the product.[19]

-

The resulting solid is filtered, washed with water, and dried to yield 2-amino-5-nitropyridine.[19]

V. Considerations for Drug Development: Toxicity and Pharmacokinetics

While the nitropyridine scaffold offers significant therapeutic potential, it is essential to consider potential liabilities during drug development.

-

Toxicity of the Nitro Group: Aromatic nitro groups can be reduced in vivo to form reactive intermediates, such as hydroxylamines and nitrosoamines, which can be carcinogenic.[20] Therefore, careful toxicological evaluation of any nitropyridine-based drug candidate is crucial.

-

Bioisosteric Replacement: In cases where the nitro group is not essential for activity or contributes to toxicity, its replacement with a bioisostere (e.g., a trifluoromethyl group) can be a viable strategy to improve the drug-like properties of the molecule.[17][18][21]

-

Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of nitropyridine derivatives must be carefully evaluated.[22] The pyridine ring can improve water solubility, which is often beneficial for drug delivery.[8] However, the overall pharmacokinetic profile will depend on the specific substitution pattern of the molecule.

Conclusion

Nitropyridines represent a versatile and promising class of compounds in medicinal chemistry. Their diverse biological activities, coupled with their synthetic tractability, make them attractive scaffolds for the development of novel therapeutics. From potent anticancer agents that target microtubule dynamics to promising antimicrobial compounds and emerging neuroprotective agents, the applications of nitropyridines are vast and continue to expand. By understanding the underlying mechanisms of action, employing robust screening protocols, and carefully considering potential toxicological and pharmacokinetic issues, researchers can unlock the full therapeutic potential of this important class of molecules.

References

- Exploring the Biological Activity of Nitropyridine Derivatives. (2026, January 29). Google.

- Nitropyridines in the Synthesis of Bioactive Molecules - PMC - NIH. (n.d.). National Institutes of Health.

- 3-nitropyridine analogues as novel microtubule-targeting agents - PMC - PubMed Central. (2024, November 7). National Institutes of Health.

- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed. (2019, May 23). National Institutes of Health.

- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs) - The University of Aberdeen Research Portal. (2019, May 3). The University of Aberdeen.

- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators | Journal of Medicinal Chemistry - ACS Publications. (2019, May 3). American Chemical Society.

- Nitropyridines in the Synthesis of Bioactive Molecules - PubMed. (2025, May 7). National Institutes of Health.

- Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. (2025, May 7). MDPI.

-